molecular formula C10H10N4O B5516629 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B5516629
M. Wt: 202.21 g/mol
InChI Key: LSEUGEFZKAZGSI-UHFFFAOYSA-N
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Description

1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a methyl group and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Future Directions

The future directions for the study and use of 1-methyl-N-3-pyridinyl-1H-pyrazole-5-carboxamide could involve its further development and optimization as a pesticide . It’s suggested that these compounds could serve as a precursor structure for the design of more potent and efficient pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This step often requires acidic or basic conditions to facilitate the cyclization process.

    Substitution with Pyridine: The pyrazole ring is then subjected to a nucleophilic substitution reaction with a pyridine derivative. This step may involve the use of a base such as sodium hydride to deprotonate the pyrazole ring, making it more nucleophilic.

    Methylation: The final step involves the methylation of the nitrogen atom on the pyrazole ring. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydride, methyl iodide, dimethyl sulfate, various solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrazole ring.

    N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group on the pyrazole ring.

    1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: Pyridine ring is attached at a different position.

Uniqueness

1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and pyridine rings allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-N-pyridin-3-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-14-9(4-6-12-14)10(15)13-8-3-2-5-11-7-8/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEUGEFZKAZGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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